1-Bromo-11-iodoundecane
Description
1-Bromo-11-iodoundecane (C₁₁H₂₂BrI, molecular weight 362.03 g/mol, CAS 139123-69-6) is a dihalogenated alkane featuring bromine and iodine atoms at terminal positions. It is identified in diverse natural and synthetic contexts:
- Natural Occurrence: Detected in plant extracts (e.g., Hippocratea indica, Azadirachta indica, and Rosa roxburghii) at concentrations ranging from 0.21% to 34.88% .
- Applications: Implicated in antimicrobial activity through molecular docking studies, showing interactions with Salmonella Typhi proteins . It is also reported in environmental samples, such as oily sludge, suggesting environmental persistence .
Properties
CAS No. |
139123-69-6 |
|---|---|
Molecular Formula |
C11H22BrI |
Molecular Weight |
361.1 g/mol |
IUPAC Name |
1-bromo-11-iodoundecane |
InChI |
InChI=1S/C11H22BrI/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-11H2 |
InChI Key |
YIAXRTMSPXAUAF-UHFFFAOYSA-N |
SMILES |
C(CCCCCBr)CCCCCI |
Canonical SMILES |
C(CCCCCBr)CCCCCI |
Synonyms |
1-Bromo-11-iodoundecane |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Alkanes
1-Bromoundecane (C₁₁H₂₃Br, CAS 693-67-4)
- Properties : Molecular weight 235.20 g/mol; boiling point 410.7–415 K .
- Key Differences : Lacks iodine, leading to lower molecular weight and reduced polarity. Used as a synthetic intermediate in organic chemistry .
- Safety : Requires precautions due to halogen toxicity; first-aid measures include skin/eye rinsing and respiratory support .
1-Bromo-11-phenylundecane (C₁₇H₂₇Br, CAS 101025-08-5)
- Properties : Molecular weight 311.30 g/mol; highly lipophilic due to the phenyl group.
- Applications: Potential in polymer synthesis and surface chemistry due to aromatic interactions .
1-Bromo-11-pentafluoroethyloxy-undecane (C₁₃H₂₃BrF₅O, CAS 1246466-37-4)
Functionalized Derivatives
Ethyl 11-Bromoundecanoate (C₁₃H₂₅BrO₂, CAS 6271-23-4)
- Properties : Ester derivative (molecular weight 293.24 g/mol) with hydrolytic susceptibility.
- Applications : Used in esterification reactions and biodegradable polymer research .
11-Aminoundecanoic Acid (C₁₁H₂₃NO₂, CAS 2432-99-7)
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Environmental Presence : Detected in oily sludge (0.54–1.32% concentration), highlighting its environmental persistence and need for remediation strategies .
- Natural Variability : Concentration varies significantly across plant species (e.g., 34.88% in Hippocratea indica vs. 0.31% in Rosa roxburghii), indicating extraction-dependent yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
